molecular formula C9H6ClN3 B13438710 2-Chloro-3-(pyridin-4-yl)pyrazine

2-Chloro-3-(pyridin-4-yl)pyrazine

Cat. No.: B13438710
M. Wt: 191.62 g/mol
InChI Key: QMXVRIDEAXYAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pyridin-4-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloropyrazine with 4-pyridylboronic acid in the presence of a palladium catalyst can yield the desired compound through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyridin-4-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

    Substitution Reactions: Products with substituted functional groups replacing the chlorine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Coupling Reactions: More complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

2-Chloro-3-(pyridin-4-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrogen atoms in the rings can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the pyridine ring, making it less versatile in certain applications.

    3-(Pyridin-4-yl)pyrazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.

    2-Chloro-3-(pyridin-3-yl)pyrazine: Similar structure but with the pyridine ring attached at a different position, leading to different chemical properties.

Uniqueness

2-Chloro-3-(pyridin-4-yl)pyrazine is unique due to the presence of both a chlorine atom and a pyridine ring at specific positions, which enhances its reactivity and potential applications in various fields. The combination of these structural features allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-3-pyridin-4-ylpyrazine

InChI

InChI=1S/C9H6ClN3/c10-9-8(12-5-6-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

QMXVRIDEAXYAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.